molecular formula C13H18ClN B8789435 2-[(4-Chlorophenyl)methyl]azepane CAS No. 68840-79-9

2-[(4-Chlorophenyl)methyl]azepane

Cat. No. B8789435
M. Wt: 223.74 g/mol
InChI Key: OFYXLEPTLFZDDA-UHFFFAOYSA-N
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Patent
US04221788

Procedure details

Add a solution of 10 mmol of n-butyllithium in n-hexane to a solution of 1.01 g of diisopropylamine in 100 ml of tetrahydrofuran at 78° and pass argon through it. Stir the mixture for 5 minutes at room temperature and then cool it down again to -78°. Add a solution of 1.28 g of n-nitrosoperhydroazepine and stir for 1 hour. Then add 4.1 g of 4-chlorobenzyl bromide in a small amount of diethyl ether. After stirring for another 5 hours at -78° add 5 ml of glacial acetic acid. Warm the mixture up to room temperature and pour it into 100 ml of dichloromethane-saturated sodium chloride solution. Free the organic phase from the solvent and then solve it in methanol. After addition of 2 g of freshly prepared Laney nickel, pass hydrogen through the solution while stirring vigorously. Filter off the catalyst, and wash the catalyst with methanol. Concentrate the methanolic filtrate. Treat the oily residue with ethanol-ethereal hydrochloric acid to obtain the hydrochloride of the title compound: m.p. 176° to 178°.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
n-nitrosoperhydroazepine
Quantity
1.28 g
Type
reactant
Reaction Step Four
Quantity
4.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])C.[Cl:13][C:14]1[CH:21]=[CH:20][C:17](CBr)=[CH:16][CH:15]=1.[H][H]>CCCCCC.O1CCCC1.CO.[Ni].ClCCl.C(O)(=O)C.C(OCC)C>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([CH2:12][CH:10]2[CH2:11][CH2:2][CH2:1][CH2:8][CH2:6][NH:9]2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
n-nitrosoperhydroazepine
Quantity
1.28 g
Type
reactant
Smiles
Step Five
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool it down again to -78°
STIRRING
Type
STIRRING
Details
stir for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for another 5 hours at -78°
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture up to room temperature
STIRRING
Type
STIRRING
Details
while stirring vigorously
FILTRATION
Type
FILTRATION
Details
Filter off the catalyst
WASH
Type
WASH
Details
wash the catalyst with methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the methanolic filtrate
ADDITION
Type
ADDITION
Details
Treat the oily residue with ethanol-ethereal hydrochloric acid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(CC2NCCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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